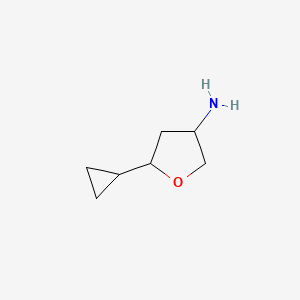
5-Cyclopropyloxolan-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Cyclopropyloxolan-3-amine is a chemical compound with the molecular formula C7H13NO and a molecular weight of 127.18 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of 5-Cyclopropyloxolan-3-amine is represented by the InChI code: 1S/C7H13NO/c8-6-3-7(9-4-6)5-1-2-5/h5-7H,1-4,8H2 . This code provides a unique identifier for the compound’s molecular structure.Applications De Recherche Scientifique
Activation and Reactivity of Cyclopropenes
One study discusses the Intramolecular Cyclopropanation and C-H Insertion Reactions with metal carbenoids generated from cyclopropenes, highlighting the versatility of cyclopropenes in organic synthesis due to their high ring strain. This work demonstrates the utility of cyclopropenes in synthesizing heterocycles and carbocycles through gold(I)-catalyzed ring-opening/intramolecular cyclopropanation. It emphasizes the potential of cyclopropenes as precursors for metal carbenoids, which can undergo efficient and diastereoselective C-H insertions, leading to a variety of substituted cyclopentanols, cyclohexanols, and other cyclic structures with high stereoselectivity (Archambeau, Miege, Meyer, & Cossy, 2015).
Photoredox-Catalyzed Oxo-Amination
Another significant application is the Photoredox-Catalyzed Oxo-Amination of Aryl Cyclopropanes , which enables the construction of β-amino ketone derivatives from cyclopropanes. This method leverages photoredox catalysis to convert aryl cyclopropanes into reactive radical cation intermediates, facilitating ring-opening functionalizations and the synthesis of structurally diverse compounds under mild conditions, showcasing the role of cyclopropanes as versatile building blocks in organic synthesis (Ge, Wang, Xing, Ma, Walsh, & Feng, 2019).
Nucleophilic Attack and Cyclization
Further research into C5'-Adenosinyl Radical Cyclization provides insights into the stereochemical investigations of substituted 2'-deoxyadenosin-5'-yl radicals undergoing intramolecular cyclization. This study contributes to the understanding of radical cyclization processes and the effect of solvent and substituents on stereoselectivity, offering a pathway to cyclonucleosides through a detailed examination of radical reactivity (Navacchia, Chatgilialoglu, & Montevecchi, 2006).
Propriétés
IUPAC Name |
5-cyclopropyloxolan-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c8-6-3-7(9-4-6)5-1-2-5/h5-7H,1-4,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZUYPFGFFGXXJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2CC(CO2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Cyclopropyloxolan-3-amine | |
CAS RN |
2007224-68-0 |
Source


|
| Record name | 5-cyclopropyloxolan-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

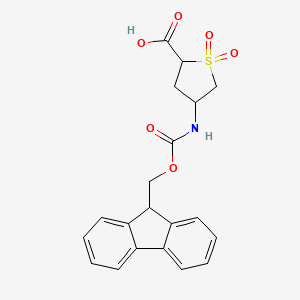
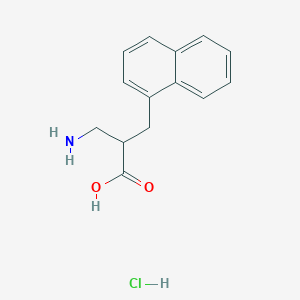
![[3-(3-Fluoropropyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2958330.png)
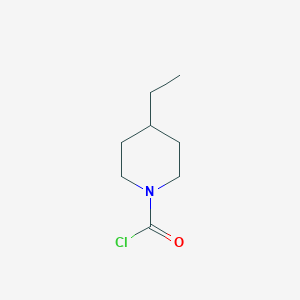
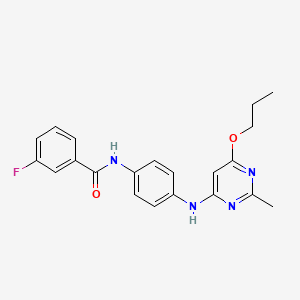
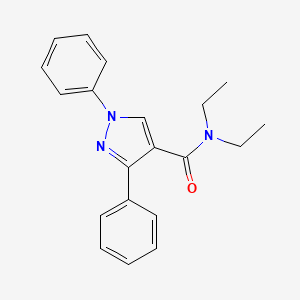
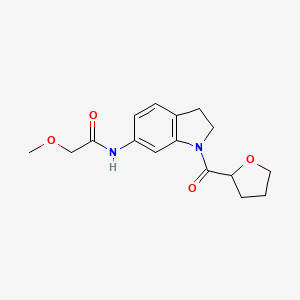
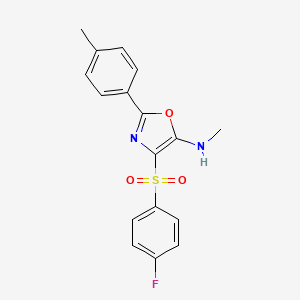
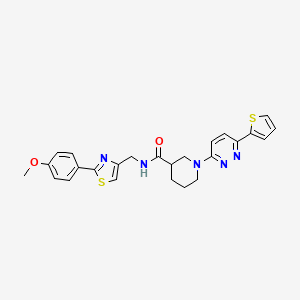
![2-{[4-(tert-butyl)benzyl]sulfanyl}-3-propyl-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B2958342.png)
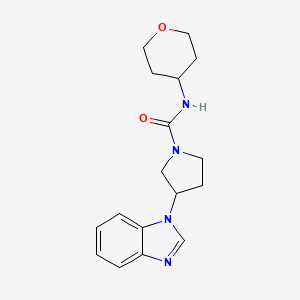
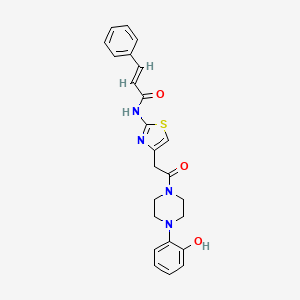
![(Z)-ethyl 2-(2-((1,4-dimethyl-1H-pyrazole-5-carbonyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2958347.png)
![(Z)-N-(3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide](/img/structure/B2958348.png)